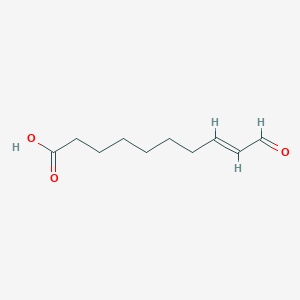

8-Decenoic acid, 10-oxo-, (E)-

Description

Contextualization within Oxylipin Biochemistry and Lipid Signaling Pathways

Oxylipins are a diverse family of oxygenated fatty acids that are widespread in nature, occurring in plants, fungi, and animals. gerli.com They are formed through the oxygenation of polyunsaturated fatty acids by various enzymes, most notably lipoxygenases. gerli.com These molecules act as signaling agents in a multitude of physiological processes. nih.govportlandpress.com In plants, for instance, oxylipins like jasmonates are key phytohormones involved in growth, development, and responses to biotic and abiotic stress. nih.govportlandpress.com

(E)-10-Oxo-8-decenoic acid is a well-characterized fungal oxylipin. researchgate.net Its biosynthesis originates from the enzymatic breakdown of linoleic acid. google.comnih.gov In fungi such as Agaricus bisporus (the common mushroom), linoleic acid is oxidized to form a 10-hydroperoxide intermediate. researchgate.net This intermediate is then cleaved by a hydroperoxide lyase enzyme to yield two products: the volatile eight-carbon aroma compound, 1-octen-3-ol (B46169), and the non-volatile ten-carbon oxoacid, (E)-10-oxo-8-decenoic acid. researchgate.netgoogle.com This pathway is particularly active when fungal tissues are damaged. google.com

This process is analogous to the hydroperoxide lyase (HPL) pathway in plants, which is activated upon tissue wounding. nih.govresearchgate.net In plants, the HPL pathway cleaves fatty acid hydroperoxides to produce volatile six-carbon aldehydes (known as green leaf volatiles) and non-volatile 12- or 10-carbon oxoacids, such as traumatin (B1237919) and dinortraumatin, which are involved in defense signaling. nih.govresearchgate.net The structural and functional similarity of ODA to the plant wound hormone traumatin suggests a conserved role for these oxylipins in stress response signaling across different kingdoms. researchgate.netgoogle.com

Historical Overview of Discovery and Initial Characterization

The presence of (E)-10-oxo-8-decenoic acid as a product of enzymatic activity in mushrooms was first reported by Tressl and colleagues in 1982, who identified it as a breakdown product of linoleic acid in Agaricus species. google.com Later studies by Wurzenberger and Grosch also noted the compound while investigating the biosynthesis of 1-octen-3-ol in mushrooms. google.com

A comprehensive isolation and characterization of the compound was conducted by Jeng-Leun Mau and his collaborators in the early 1990s. google.compsu.edu They developed a procedure to produce, purify, and definitively identify ODA from the cultivated common mushroom, Agaricus bisporus. psu.edu In their work, mushroom tissue was homogenized with linoleic acid to stimulate production of the compound. google.compsu.edu The resulting ODA was then extracted and purified using column and thin-layer chromatography. psu.edu

The definitive structure of the purified compound was established through a combination of analytical techniques. google.compsu.edu Ultraviolet (UV) and infrared (IR) spectroscopy provided initial data on its functional groups. google.compsu.edu Mass spectrometry confirmed its molecular weight, and nuclear magnetic resonance (NMR) spectroscopy was used to elucidate the precise arrangement of atoms and the trans configuration of the double bond. google.compsu.edu This rigorous characterization confirmed the compound's identity as 10-oxo-trans-8-decenoic acid. google.com The purity of the isolated compound was determined to be 97.5%. google.compsu.edu

Overview of Physiological Significance in Biological Systems

(E)-10-oxo-8-decenoic acid is recognized as a bioactive substance or fungal hormone that influences fungal growth and development. begellhouse.comnih.gov Research has demonstrated that it possesses hormone-like properties, particularly in the regulation of morphogenesis in fungi like Agaricus bisporus. researchgate.net

Detailed research findings indicate that ODA can have varied effects depending on the fungal species and concentration. begellhouse.comnih.gov In A. bisporus, it has been shown to stimulate the growth rate of mycelium on certain media and to slightly promote the lengthening of the stipe (the mushroom stalk). nih.gov It is presumed to be synthesized in the stipe and skin tissues before accumulating in the gills. nih.gov It is also suggested that ODA and its co-product, 1-octen-3-ol, work in concert to regulate the transition between the vegetative mycelial growth and the reproductive fruiting stage. researchgate.net The compound has also been found to stimulate the mycelial growth of other fungi, such as Trametes versicolor (Yun Chih) and Flammulina filiformis (winter mushroom). researchgate.net

While it can act as a growth promoter, ODA can also exhibit inhibitory or cytotoxic effects at high concentrations. researchgate.netnih.gov For example, a high concentration of 200 µM strongly inhibited the mycelial growth of A. bisporus on a specific medium. nih.gov This dose-dependent effect highlights its role as a potent regulator. nih.gov Its similarity to the plant wound hormone traumatin, which can also be cytotoxic at high levels, further underscores a potential conserved function in managing cellular responses to stress and damage. researchgate.net

Table 2: Summary of Research Findings on the Biological Activity of (E)-10-Oxo-8-Decenoic Acid

| Organism/System | Observed Effect | Reference |

|---|---|---|

| Agaricus bisporus | Significantly increased mycelial growth rate on potato-based medium. | nih.gov |

| Agaricus bisporus | Slightly stimulated stipe lengthening at 10 or 100 µM. | researchgate.netnih.gov |

| Agaricus bisporus | Strongly inhibited mycelial growth at 200 µM on asparagine-glucose medium. | nih.gov |

| Agaricus bisporus | Did not speed up cap opening. | nih.gov |

| Aspergillus niger | Stimulated mycelial growth and increased enzyme activities. | begellhouse.com |

| Aspergillus oryzae | Stimulated mycelial growth and increased enzyme activities. | begellhouse.com |

| Trametes versicolor | Stimulated mycelial growth on agar (B569324) plates. | researchgate.net |

| Flammulina filiformis | Stimulated mycelial growth on agar plates. | researchgate.net |

| Auricularia fuscosuccinea | Affected yields at early flushes in plastic bag cultivation. | begellhouse.com |

| Animal Cells | Showed a dose-dependent cytotoxic effect in tests. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

10-oxodec-8-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h5,7,9H,1-4,6,8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAQBOMIASXPQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCC=CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30711970 | |

| Record name | 10-Oxodec-8-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30711970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69152-89-2 | |

| Record name | 10-Oxodec-8-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30711970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Enzymology of E 10 Oxo 8 Decenoic Acid

Precursor Substrate Identification: Linoleic Acid and other Polyunsaturated Fatty Acids

The primary precursor for the biosynthesis of (E)-10-oxo-8-decenoic acid is linoleic acid , an 18-carbon polyunsaturated fatty acid. google.comtandfonline.com This fatty acid is a common constituent of fungal lipids. researchgate.netscielo.org.mx The enzymatic machinery within certain fungi utilizes linoleic acid as the starting material for a cascade of reactions that ultimately yield the C10 compound (E)-10-oxo-8-decenoic acid. tandfonline.comresearchgate.net While linoleic acid is the major substrate, it is plausible that other polyunsaturated fatty acids could also serve as precursors, given the broad specificity of the enzymes involved in fatty acid metabolism. mdpi.com

Enzymatic Cascade for (E)-10-Oxo-8-Decenoic Acid Formation

The transformation of linoleic acid into (E)-10-oxo-8-decenoic acid is a multi-step process catalyzed by a specific set of enzymes. This enzymatic cascade involves an initial oxidation step followed by a cleavage reaction. tandfonline.comwikipedia.org

Role of Lipoxygenase (EC 1.13.11.12) in Hydroperoxide Generation

The first committed step in the biosynthesis is the oxidation of linoleic acid by the enzyme lipoxygenase (LOX). google.comnih.gov Lipoxygenases are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure. nih.govnih.gov In this specific pathway, lipoxygenase incorporates molecular oxygen into the linoleic acid molecule at the C-10 position. google.com This reaction is highly specific and results in the formation of a hydroperoxide derivative. tandfonline.comnih.gov

Hydroperoxide Lyase Catalysis: Cleavage and Aldehyde-Acid Product Formation

Following the action of lipoxygenase, the resulting hydroperoxide intermediate is acted upon by hydroperoxide lyase (HPL). google.comtandfonline.com This enzyme catalyzes the cleavage of the carbon-carbon bond adjacent to the hydroperoxy group. wikipedia.org The cleavage of the 10-hydroperoxy intermediate of linoleic acid yields two fragments: an eight-carbon volatile compound, 1-octen-3-ol (B46169), and the ten-carbon oxo-acid, (E)-10-oxo-8-decenoic acid. tandfonline.comresearchgate.net This enzymatic cleavage is a crucial step that dictates the final products of the pathway.

Intermediate Metabolites: Formation of 10-Hydroperoxy-9,11-Octadecadienoic Acid (10-HpODE)

The key intermediate in this biosynthetic pathway is 10-hydroperoxy-9,11-octadecadienoic acid (10-HpODE). tandfonline.com This molecule is the direct product of the lipoxygenase-catalyzed oxidation of linoleic acid. tandfonline.comresearchgate.net Specifically, the intermediate formed is 10-hydroperoxy-trans-8-cis-12-octadecadienoic acid (10-HPOD). tandfonline.com The formation of this specific hydroperoxide is a testament to the positional and stereospecificity of the fungal lipoxygenase. The subsequent cleavage of 10-HpODE by hydroperoxide lyase generates the final products. tandfonline.comresearchgate.net It is important to note that other hydroperoxy-octadecadienoic acids, such as 9-HpODE, are also intermediates in linoleic acid metabolism but lead to different end products. nih.govresearchgate.net

Comparative Analysis of Biosynthetic Routes Across Organisms

The biosynthesis of C8 and C10 compounds from fatty acid precursors is a known phenomenon in various fungi, particularly in mushrooms. The enzymatic machinery and the resulting products can show specificity depending on the fungal species.

Fungal Pathway Specificities (e.g., Agaricus bisporus, Pleurotus pulmonarius)

The pathway for the formation of (E)-10-oxo-8-decenoic acid has been notably studied in the common mushroom, Agaricus bisporus . google.comtandfonline.com In this fungus, the enzymatic breakdown of linoleic acid to concurrently produce 1-octen-3-ol and (E)-10-oxo-8-decenoic acid is well-established. google.comresearchgate.net The lipoxygenase and hydroperoxide lyase enzymes in A. bisporus exhibit high specificity for incorporating oxygen at the C-10 position of linoleic acid and subsequently cleaving the 10-hydroperoxide. google.com This pathway is often activated upon tissue injury, suggesting a role in the fungus's defense mechanism. tandfonline.com

Similarly, in Pleurotus pulmonarius , the oxidative breakdown of linoleic acid also leads to the formation of C8 and C10 compounds. acs.org Studies have shown that the mycelia of P. pulmonarius can metabolize linoleic acid, and the presence of fatty acids in the growth medium can enhance the production of these volatile and non-volatile compounds. researchgate.net While the general pathway involving lipoxygenase and hydroperoxide lyase is conserved, there can be variations in enzyme kinetics and substrate preferences among different Pleurotus species, which can influence the profile of the fatty acid-derived metabolites. researchgate.netscielo.org.mx

Table 1: Key Enzymes and Metabolites in the Biosynthesis of (E)-10-Oxo-8-Decenoic Acid

| Component | Name | Role/Function |

|---|---|---|

| Precursor | Linoleic Acid | The primary 18-carbon polyunsaturated fatty acid substrate. google.comtandfonline.com |

| Enzyme | Lipoxygenase (EC 1.13.11.12) | Catalyzes the initial oxidation of linoleic acid. google.comnih.gov |

| Intermediate | 10-Hydroperoxy-9,11-octadecadienoic acid (10-HpODE) | The hydroperoxide product of the lipoxygenase reaction. tandfonline.com |

| Enzyme | Hydroperoxide Lyase | Cleaves the 10-HpODE intermediate. google.comtandfonline.com |

| Product | (E)-10-Oxo-8-decenoic acid | A ten-carbon oxo-acid. tandfonline.comresearchgate.net |

| Co-product | 1-Octen-3-ol | An eight-carbon volatile alcohol. tandfonline.comresearchgate.net |

Table 2: Fungal Species Involved in (E)-10-Oxo-8-Decenoic Acid Biosynthesis

| Fungal Species | Key Findings |

|---|---|

| Agaricus bisporus | Well-established pathway involving specific lipoxygenase and hydroperoxide lyase activity for the concurrent production of (E)-10-oxo-8-decenoic acid and 1-octen-3-ol from linoleic acid. google.comtandfonline.comresearchgate.net |

| Pleurotus pulmonarius | Demonstrates the oxidative breakdown of linoleic acid to produce C8 and C10 compounds, with fatty acid content in the medium influencing production. researchgate.netacs.org |

Plant Oxylipin Pathways Yielding (E)-10-Oxo-8-Decenoic Acid Analogues (e.g., Dinortraumatin Derivatives)

In the plant kingdom, analogues of (E)-10-Oxo-8-decenoic acid are produced as part of the complex oxylipin pathway, which is often triggered by tissue damage. nih.govnih.gov A prominent analogue is (7Z)-10-oxo-decenoic acid, a compound also known as (7Z)-dinortraumatin. researchgate.net This C10 oxo-acid is derived from the C16 polyunsaturated fatty acid, hexadecatrienoic acid (16:3). researchgate.net

The pathway mirrors the fungal process in its enzymatic logic. First, a lipoxygenase oxygenates hexadecatrienoic acid at the C-11 position to form 11-hydroperoxy-hexadecatrienoic acid (11-HPHT). researchgate.net Subsequently, a hydroperoxide lyase cleaves this intermediate to produce a C6 volatile aldehyde, (Z)-3-hexenal, and the C10 fragment, (7Z)-10-oxo-decenoic acid. researchgate.net This compound can then isomerize to its more stable (E)-isomer. These dinortraumatin derivatives are often found esterified in galactolipids within disrupted plant tissues. nih.govnih.govdntb.gov.ua

Enzymatic Specificity and Stereo-selectivity Considerations

The enzymes involved in the biosynthesis of (E)-10-Oxo-8-decenoic acid and its analogues exhibit a high degree of specificity and stereo-selectivity.

In fungi, the lipoxygenase from Agaricus bisporus demonstrates regio- and stereospecificity by predominantly forming the 10(S)-hydroperoxide of linoleic acid. nih.gov The subsequent hydroperoxide lyase is also highly specific, acting on the 10(S)-enantiomer of the hydroperoxide to yield (R)-(-)-1-octen-3-ol and 10-oxo-(E)-8-decenoic acid. nih.govdntb.gov.ua The HPL from mushrooms shows a preference for the 10(S)-enantiomer of hydroperoxyoctadecadienoic acid (HPOD) and does not utilize the 10(R)-HPOD as a substrate. collectionscanada.gc.ca

In plants, lipoxygenases are classified based on their positional specificity, typically as 9-LOX or 13-LOX, which add oxygen to the 9th or 13th carbon of C18 fatty acids, respectively. nih.gov The formation of dinortraumatin from C16:3 involves an 11-lipoxygenase activity. researchgate.net Plant hydroperoxide lyases also exhibit substrate specificity, cleaving specific hydroperoxide isomers. For instance, strawberry HPL efficiently cleaves the 13-hydroperoxide of linolenic acid. nih.gov

| Enzyme | Organism/Family | Substrate | Product(s) | Specificity/Selectivity |

| Lipoxygenase (LOX) | Agaricus bisporus | Linoleic acid | 10(S)-hydroperoxy-8(E),12(Z)-octadecadienoic acid (10S-HPODE) | Regio- and stereospecific for the 10S position. nih.gov |

| Hydroperoxide Lyase (HPL) | Agaricus bisporus | 10S-HPODE | (E)-10-Oxo-8-decenoic acid and 1-octen-3-ol | Specific for the 10(S)-hydroperoxide enantiomer. nih.govdntb.gov.uacollectionscanada.gc.ca |

| Lipoxygenase (LOX) | Plants (general) | Hexadecatrienoic acid (16:3) | 11-hydroperoxy-hexadecatrienoic acid (11-HPHT) | Positional specificity for the C-11 position. researchgate.net |

| Hydroperoxide Lyase (HPL) | Plants (general) | 11-HPHT | (7Z)-10-oxo-decenoic acid ((7Z)-dinortraumatin) and (Z)-3-hexenal | Cleavage of the C11-hydroperoxide. researchgate.net |

Regulation of (E)-10-Oxo-8-Decenoic Acid Biosynthesis

The production of (E)-10-Oxo-8-decenoic acid and its plant analogues is tightly regulated by both external environmental cues and internal cellular mechanisms.

Environmental Factor Influence (e.g., Oxygen Availability, Tissue Disruption)

The biosynthesis of these oxylipins is significantly influenced by environmental factors, most notably oxygen availability and physical tissue damage.

Oxygen Availability: As lipoxygenases utilize molecular oxygen as a co-substrate, the availability of oxygen is a critical limiting factor for the entire biosynthetic pathway. deepdyve.com In Agaricus bisporus, the production of 10-oxo-trans-8-decenoic acid in sporophore extracts was found to be limited by the availability of oxygen. deepdyve.com

Tissue Disruption: Mechanical damage or wounding is a potent trigger for the oxylipin pathway in both fungi and plants. acs.orgnih.govnih.gov In mushrooms, the disruption of tissues, such as through cutting or blending, initiates the enzymatic cascade leading to the formation of (E)-10-Oxo-8-decenoic acid. acs.org Similarly, in plants, wounding from herbivory or mechanical stress leads to the rapid formation of dinortraumatin derivatives as part of the plant's defense response. nih.govnih.govresearchgate.net This is due to the release of fatty acid substrates from membranes and the activation of the biosynthetic enzymes. researchgate.net In disrupted Arabidopsis leaves, the levels of dinortraumatin derivatives increase significantly compared to intact leaves where they are often undetectable. researchgate.net

| Factor | Effect on Biosynthesis | Organism(s) | Supporting Evidence |

| Oxygen Availability | Essential co-substrate for lipoxygenase; its absence halts the pathway. | Fungi (Agaricus bisporus), Plants | Production of 10-oxo-trans-8-decenoic acid is limited by oxygen. deepdyve.com |

| Tissue Disruption | Initiates the enzymatic cascade by releasing substrates and activating enzymes. | Fungi (Agaricus bisporus), Plants (e.g., Arabidopsis) | Increased production of (E)-10-Oxo-8-decenoic acid and dinortraumatin derivatives upon wounding. acs.orgnih.govnih.govresearchgate.net |

Endogenous Regulatory Mechanisms

The biosynthesis of (E)-10-Oxo-8-decenoic acid and its analogues is also under the control of endogenous regulatory networks. In fungi, oxylipins themselves can act as signaling molecules, potentially creating feedback loops that regulate their own synthesis and other developmental processes. nih.govresearchgate.net For instance, certain oxylipins in Aspergillus species are known to direct cellular differentiation through G-protein coupled receptors, suggesting a complex signaling network that could modulate the activity of biosynthetic pathways. nih.gov

In plants, the oxylipin pathway is intricately linked with other signaling pathways, including those for other plant hormones. The production of different oxylipins, including jasmonates and green leaf volatiles (which are co-products of traumatin (B1237919) and dinortraumatin), is part of a broader defense signaling network. nih.gov The competition between different branches of the oxylipin pathway for the same hydroperoxide substrates is a key regulatory point. mdpi.com For example, the channeling of hydroperoxides towards either the allene (B1206475) oxide synthase (leading to jasmonates) or the hydroperoxide lyase pathway (leading to aldehydes and oxo-acids) is a critical control point that determines the final blend of signaling molecules produced in response to a specific stimulus. mdpi.com

Biological Functions and Physiological Roles of E 10 Oxo 8 Decenoic Acid

Fungal Growth and Morphogenesis Regulation

(E)-10-Oxo-8-decenoic acid is a key regulator of fungal development, impacting everything from the growth of the mycelial network to the formation of complex reproductive structures. Fungal morphogenesis, the process by which fungi develop their characteristic shapes and structures, is often influenced by such extracellular chemical signals. nih.gov

Mycelial Growth Modulation

The effect of (E)-10-Oxo-8-decenoic acid on mycelial growth—the vegetative part of a fungus consisting of a network of fine white filaments—can be complex and concentration-dependent. Research has shown that ODA can stimulate the mycelial growth of several fungi, including Aspergillus niger and Aspergillus oryzae. researchgate.net For instance, the mycelium growth rate of Agaricus bisporus on a potato-based medium was significantly increased in the presence of ODA. researchgate.netnih.gov In some cases, the addition of 2.5-10 ppm of ODA to an agar (B569324) medium affected the mycelial growth of most fungi studied, with the exception of Lentinus edodes 271 and Volvariella volvacea. researchgate.net

However, the stimulatory effect is not universal, and high concentrations of ODA can be inhibitory. For example, mycelial growth of Agaricus bisporus on an asparagine-glucose medium was strongly inhibited by 200 μM ODA. nih.gov Similarly, ODA at concentrations greater than 1.25 mM was found to inhibit the mycelial growth of the common food spoilage organism Penicillium expansum. nih.gov The inhibitory effect of ODA against P. expansum was more pronounced at a lower pH, suggesting that the undissociated form of the acid is important for its activity. nih.gov

Table 1: Effect of (E)-10-Oxo-8-Decenoic Acid on Fungal Mycelial Growth

| Fungal Species | Concentration | Effect | Reference |

|---|---|---|---|

| Agaricus bisporus | Low concentrations | Stimulatory | researchgate.netnih.gov |

| Agaricus bisporus | 200 µM | Inhibitory | nih.gov |

| Aspergillus niger | Not specified | Stimulatory | researchgate.net |

| Aspergillus oryzae | Not specified | Stimulatory | researchgate.net |

| Penicillium expansum | > 1.25 mM | Inhibitory | nih.gov |

Stipe Elongation and Development in Basidiomycetes

In Basidiomycetes, the group of fungi that includes mushrooms, (E)-10-Oxo-8-decenoic acid has been observed to influence the development of the stipe, or stalk. Studies on Agaricus bisporus, the common button mushroom, have shown that ODA can slightly stimulate stipe lengthening at concentrations of 10 or 100 μM. researchgate.netnih.gov This compound is presumed to be synthesized within the stipe and skin tissues of the mushroom. researchgate.netnih.gov Its accumulation in the gills, the reproductive part of the mushroom, further suggests its role in the development of fungal structures. researchgate.net

Fruiting Body Initiation and Postharvest Morphogenesis

Evidence suggests that (E)-10-Oxo-8-decenoic acid is involved in the initiation of fruiting bodies, the complex, spore-bearing structures of fungi, such as mushrooms. google.com It is considered a growth-regulating substance that stimulates fruiting initiation during mushroom development. researchgate.net However, in contrast to other hormone-like substances such as cytokinins or hercynine, ODA did not speed up the opening of the mushroom cap in postharvest studies of Agaricus bisporus. nih.gov

Inter-Organismal Chemical Communication and Ecological Interactions

Beyond its internal regulatory roles, (E)-10-Oxo-8-decenoic acid also functions as a chemical messenger in the fungus's interactions with its environment and other organisms.

Role as a Fungal Growth-Regulating Substance (GRS)

(E)-10-Oxo-8-decenoic acid is recognized as one of the few well-characterized fungal growth-regulating substances (GRS). researchgate.netnih.gov It is produced concurrently with 1-octen-3-ol (B46169), a major aroma component of mushrooms, particularly when fungal tissues are damaged. google.com This co-production suggests a potential synergistic role in regulating the transition between vegetative and reproductive growth stages. researchgate.net The characterization of ODA as a GRS highlights its importance in coordinating fungal development and response to environmental cues.

Analogies and Comparative Studies with Plant Wound Hormones (Traumatin)

Interestingly, (E)-10-Oxo-8-decenoic acid exhibits properties similar to traumatin (B1237919) (12-oxo-trans-10-dodecenoic acid), a plant wound hormone. researchgate.net Traumatin is an oxidation product of polyunsaturated fatty acids in plant tissues and is involved in the wound healing response. nih.gov Both ODA and traumatin are oxo-acids derived from fatty acids and possess growth-regulating properties. researchgate.netnih.gov This functional similarity suggests a convergent evolution of signaling molecules in different kingdoms of life to regulate growth and response to tissue damage. However, it is important to note their structural differences, as traumatin is a 12-carbon compound, while ODA is a 10-carbon compound. researchgate.nethmdb.ca

Table 2: Comparison of (E)-10-Oxo-8-Decenoic Acid and Traumatin

| Feature | (E)-10-Oxo-8-Decenoic Acid | Traumatin |

|---|---|---|

| Organism | Fungi | Plants |

| Chemical Class | Oxo-decenoic acid | Oxo-dodecenoic acid |

| Carbon Chain Length | 10 carbons | 12 carbons |

| Biological Role | Fungal growth and development regulation | Plant wound healing response |

| Precursor | Linoleic acid | Polyunsaturated fatty acids |

Structural and Functional Resemblance to Insect Pheromones (e.g., 9-Oxo-2-decenoic acid)

(E)-10-Oxo-8-decenoic acid, a metabolite found in mushrooms such as Agaricus bisporus and Pleurotus pulmonarius, shares structural similarities with certain insect pheromones, most notably 9-Oxo-2-decenoic acid, a key component of the queen bee's mandibular pheromone. wikipedia.org Both compounds are unsaturated 10-carbon fatty acids containing a ketone (oxo) group and a carboxylic acid function, which are critical for their biological activity.

The structural resemblance lies in the shared C10 backbone and the presence of both an oxo group and a carboxylic acid. However, the positioning of these functional groups and the double bond differs, leading to distinct chemical properties and biological roles. (E)-10-Oxo-8-decenoic acid has its oxo group at the C-10 position and the double bond between C-8 and C-9. In contrast, the well-characterized honey bee pheromone, (E)-9-oxo-2-decenoic acid (9-ODA), has its oxo group at C-9 and the double bond at the C-2 position. wikipedia.orgnih.govlarodan.com

Table 1: Structural Comparison of (E)-10-Oxo-8-Decenoic Acid and (E)-9-Oxo-2-decenoic acid

| Feature | (E)-10-Oxo-8-Decenoic Acid | (E)-9-Oxo-2-decenoic acid |

|---|---|---|

| Molecular Formula | C₁₀H₁₆O₃ | C₁₀H₁₆O₃ |

| Molecular Weight | 184.23 g/mol | 184.23 g/mol |

| Carbon Chain Length | 10 carbons | 10 carbons |

| Position of Oxo Group | C-10 | C-9 |

| Position of Double Bond | C-8 | C-2 |

| Functional Groups | Carboxylic acid, Ketone | Carboxylic acid, Ketone |

Functionally, these molecules operate in different biological contexts. (E)-10-Oxo-8-decenoic acid acts as a hormone-like substance in fungi, regulating growth and development. wikipedia.orgresearchgate.net It is considered a growth-regulating substance that can stimulate mycelial growth and stipe elongation in mushrooms. researchgate.net On the other hand, 9-Oxo-2-decenoic acid is a multi-purpose pheromone in honey bee colonies. It functions as a sex attractant for drones, inhibits ovary development in worker bees, and plays a crucial role in maintaining the social structure of the hive. wikipedia.org The term "queen substance" is specifically used to refer to 9-oxo-decenoic acid. wikipedia.orgwikipedia.org

Cellular and Subcellular Mechanisms of Action (Non-human Models)

Investigation of Molecular Targets and Signaling Pathways

The precise molecular targets and signaling pathways of (E)-10-Oxo-8-decenoic acid in non-human models are not yet fully elucidated. However, as a fatty acid, it belongs to a class of molecules known to act as signaling molecules involved in various cellular processes, including the regulation of transcription and intracellular signaling. nih.gov

Research on structurally similar oxylipins in other organisms, such as plants, provides potential avenues for investigation. For instance, the plant-derived 10-oxo-11-phytoenoic acid (10-OPEA), another oxylipin, is known to be a potent cell death signal that can activate cysteine protease activity. nih.gov While this compound is distinct from (E)-10-Oxo-8-decenoic acid, the study of such related molecules suggests that oxylipins can have specific and significant impacts on cellular signaling cascades. nih.gov The biological activities of these fatty acid derivatives are often linked to their interaction with specific protein targets or their ability to modulate membrane properties, though the direct targets for (E)-10-Oxo-8-decenoic acid remain a subject for further research.

Effects on Cellular Processes and Metabolic Regulation

(E)-10-Oxo-8-decenoic acid is a product of the enzymatic breakdown of linoleic acid in fungi, a process that also yields the volatile compound 1-octen-3-ol. researchgate.netnih.govresearchgate.net It is believed that these two compounds may work in concert to regulate the transition between vegetative and reproductive growth phases in fungi. researchgate.net

Studies have shown that (E)-10-Oxo-8-decenoic acid can influence key metabolic activities in fungi. For example, its addition to the growth medium of Aspergillus niger or Aspergillus oryzae was found to stimulate mycelial growth and enhance their enzymatic activities. researchgate.net In other fungi, such as Pleurotus eryngii, it was observed to affect laccase activity. researchgate.net Furthermore, in shaken flask cultures of Coriolus versicolor and Flammulina velutipes, the presence of this acid led to a significantly faster reduction in residual sugar content, indicating an impact on primary metabolism. researchgate.net These findings suggest that (E)-10-Oxo-8-decenoic acid plays a role in modulating metabolic pathways related to growth and enzyme production in various fungal species.

Concentration-Dependent Growth Modulation and Inhibitory Effects (e.g., Fungal Mycelia, Animal Cells)

The effect of (E)-10-Oxo-8-decenoic acid on cellular growth is highly dependent on its concentration, exhibiting both stimulatory and inhibitory actions. In fungi, low concentrations have been reported to promote growth, while higher concentrations tend to be inhibitory or cytotoxic.

For instance, mycelial growth of Agaricus bisporus was stimulated at concentrations as low as 2 µg/g. researchgate.net Similarly, concentrations ranging from 2.5 to 10 ppm were shown to affect the mycelial growth of most fungi tested in one study. researchgate.net However, at a concentration of 200 µM, it strongly inhibited the mycelial growth of A. bisporus on an asparagine-glucose medium. researchgate.net Higher concentrations of 500 µM and 1 mM were reported to have cytotoxic properties and inhibit the growth of A. bisporus mycelium. researchgate.net

In the case of the food spoilage fungus Penicillium expansum, (E)-10-Oxo-8-decenoic acid was inhibitory at concentrations greater than 1.25 mM. nih.gov The inhibitory effect was also found to be pH-dependent, being more pronounced at a lower pH of 3.5, which suggests that the undissociated form of the acid is crucial for its antifungal activity. nih.gov At a concentration of 2.5 mM and pH 3.5, it inhibited the growth of P. expansum by 43.1%. nih.gov

Beyond fungi, studies on animal cells have suggested a dose-dependent cytotoxic effect, although specific concentrations leading to this effect are not detailed in the available literature. researchgate.net

Table 2: Concentration-Dependent Effects of (E)-10-Oxo-8-Decenoic Acid on Fungal Mycelia

| Organism | Concentration | Effect |

|---|---|---|

| Agaricus bisporus | 2 µg/g | Stimulated mycelial growth |

| Various Fungi | 2.5 - 10 ppm | Affected mycelial growth |

| Agaricus bisporus | 200 µM | Strongly inhibited mycelial growth |

| Agaricus bisporus | 500 µM - 1 mM | Cytotoxic; inhibited growth |

| Penicillium expansum | > 1.25 mM | Inhibitory |

| Penicillium expansum | 2.5 mM (at pH 3.5) | 43.1% growth inhibition |

Natural Occurrence and Distribution in Biological Systems

Presence and Localization in Fungal Kingdom

(E)-10-oxo-8-decenoic acid is a naturally occurring metabolite in several species of fungi. nih.gov It is considered a fungal growth-regulating substance. nih.gov The biosynthesis of ODA in fungi is understood to arise from the oxidative breakdown of linoleic acid. asm.org This process involves the oxidation of linoleic acid to form a 10-hydroperoxide intermediate, which is then cleaved to produce the eight-carbon volatile compound 1-octen-3-ol (B46169) and the ten-carbon oxoacid, ODA. researchgate.net

Agaricus bisporus (Common Button Mushroom)

(E)-10-oxo-8-decenoic acid has been identified and isolated from the common button mushroom, Agaricus bisporus. nih.govgoogle.com Its production is notably concurrent with the formation of 1-octen-3-ol, a key aroma component of mushrooms, particularly when the fungal tissues are damaged or disrupted. google.com Research suggests ODA functions as a hormone-like substance in this species. researchgate.net

Clitocybe nebularis

The presence of (E)-10-oxo-8-decenoic acid has also been reported in the fungus Clitocybe nebularis. nih.gov

Trametes versicolor and Flammulina filiformis

Studies have shown that (E)-10-oxo-8-decenoic acid can act as a growth-stimulating substance for the mycelia of Trametes versicolor (Yun Chih) and Flammulina filiformis (Winter Mushroom) when added to agar (B569324) plates. researchgate.net One analysis identified "10-oxo-8-decenoate" as a lipid component in Trametes versicolor. nih.govacs.org These findings suggest a role for ODA in the biology of these fungi. researchgate.netmdpi-res.com

Tissue-Specific Accumulation (e.g., Gills, Stipe, Skin)

Within the sporophore (fruiting body) of Agaricus bisporus, there is a clear tissue-specific distribution of (E)-10-oxo-8-decenoic acid. The compound is believed to be synthesized primarily within the stipe and skin tissues. nih.gov Following its synthesis, ODA accumulates in the gills, which are a key site for reproductive development in the mushroom. nih.govresearchgate.net This localization supports its proposed role as a growth-regulating substance involved in fungal development. asm.org

Identification of Related Oxo-Decenoic Acids in Plant Species

While (E)-10-oxo-8-decenoic acid is characteristic of fungi, structurally related C10 and C12 oxo-fatty acids are known to form in plants, where they function as signaling molecules in defense pathways. google.com These compounds are analogous to the fungal metabolite and are often generated from the breakdown of lipid hydroperoxides.

Formation in Response to Tissue Disruption in Arabidopsis and Other Plants

In plants such as Arabidopsis thaliana, cabbage, tobacco, tomato, and common bean, tissue disruption from mechanical wounding or herbivore attacks triggers the rapid formation of a class of compounds known as green leaf volatiles (GLVs). nih.gov This process is part of the oxylipin pathway. The enzyme hydroperoxide lyase (HPL) cleaves fatty acid hydroperoxides to produce volatile C6-aldehydes (a major component of GLVs) and non-volatile oxo-fatty acids. nih.gov

Specifically, the cleavage of hexadecatrienoic acid 11-hydroperoxide by HPL yields 10-oxo-(Z)-7-decenoic acid , also known as (7Z)-dinortraumatin. This reaction is a direct counterpart to the formation of C6 aldehydes. nih.gov Similarly, the cleavage of linolenic acid 13-hydroperoxide produces 12-oxo-(Z)-9-dodecenoic acid, known as traumatin (B1237919), a recognized wound hormone in plants. google.com These oxoacids, including the C10 variant, remain in the damaged tissue and are involved in the plant's defense response. nih.gov

Data Tables

Table 1: Fungal Species with Reported Presence or Response to (E)-10-oxo-8-decenoic acid

| Fungus Species | Common Name | Reported Finding | Reference(s) |

| Agaricus bisporus | Common Button Mushroom | Natural occurrence; production upon tissue damage; accumulates in gills. | nih.govnih.govgoogle.com |

| Clitocybe nebularis | Clouded Agaric | Natural occurrence reported. | nih.gov |

| Trametes versicolor | Turkey Tail | Mycelial growth stimulated by ODA; identified as a lipid component. | researchgate.netnih.govacs.org |

| Flammulina filiformis | Enoki / Winter Mushroom | Mycelial growth stimulated by ODA. | researchgate.net |

Table 2: Related Oxo-Decenoic Acids Formed in Plants Upon Tissue Disruption

| Compound Name | Alternative Name | Plant Species | Formation Context | Reference(s) |

| 10-oxo-(Z)-7-decenoic acid | (7Z)-dinortraumatin | Arabidopsis thaliana | Formed via hydroperoxide lyase action after tissue damage. | nih.gov |

| 12-oxo-(Z)-9-dodecenoic acid | (9Z)-traumatin | Various | Classic plant wound hormone; formed as a counterpart to green leaf volatiles. | nih.govgoogle.com |

Association with Green Leaf Volatile Production

In the plant kingdom, (E)-10-oxo-8-decenoic acid is intricately linked to the Green Leaf Volatile (GLV) biosynthetic pathway, a crucial component of plant defense against herbivores and pathogens. researchgate.netnih.gov GLVs are C6 aldehydes and alcohols that are rapidly released upon tissue damage. researchgate.netnih.gov Their production is catalyzed by the sequential action of lipoxygenase (LOX) and fatty acid hydroperoxide lyase (HPL). researchgate.net

The HPL enzyme cleaves fatty acid hydroperoxides into two fragments: a volatile C6 aldehyde (a GLV) and a non-volatile oxoacid counterpart. researchgate.netnih.gov While the cleavage of C18 fatty acids like linolenic acid yields a C12 oxoacid (traumatin), the cleavage of C16 fatty acid hydroperoxides results in the formation of a C10 oxoacid. researchgate.net

Detailed research has identified (E)-10-oxo-8-decenoic acid, also referred to as (10E)-dinortraumatin, as the C10 counterpart formed during this process. researchgate.net Specifically, when hexadecatrienoic acid 11-hydroperoxide (11-HPHT) is cleaved by HPL, it produces (Z)-3-hexenal (a C6 GLV) and 10-oxo-(Z)-7-decenoic acid ((7Z)-dinortraumatin), which can then be isomerized to the more stable (E)-10-oxo-8-decenoic acid. researchgate.net

Studies on wounded leaves of Arabidopsis thaliana (ecotype No-0) confirmed the presence of (E)-10-oxo-8-decenoic acid, although its quantities were found to be significantly lower than the corresponding C6 volatiles released. researchgate.net Further research has also detected the presence of monogalactosyl diacylglycerols (MGDGs) containing 10-carbon oxoacids in the disrupted leaf tissues of a variety of plants, including cabbage, tobacco, tomato, and common bean, underscoring this pathway's prevalence. nih.gov This indicates that in response to wounding, the HPL-catalyzed cleavage of fatty acid hydroperoxides esterified in galactolipids is a key mechanism for the co-production of volatile C6 aldehydes and non-volatile C10 aldehyde-containing lipids. nih.gov

Table 1: Precursors and Products in the Hydroperoxide Lyase (HPL) Pathway

| Fatty Acid Hydroperoxide Precursor | Volatile Product (C6 GLV) | Non-Volatile Oxoacid Counterpart | Reference |

|---|---|---|---|

| α-Linolenic acid 13-hydroperoxide (13-HPOT) | (Z)-3-Hexenal | 12-oxo-(Z)-9-dodecenoic acid ((9Z)-traumatin) | researchgate.net |

| Hexadecatrienoic acid 11-hydroperoxide (11-HPHT) | (Z)-3-Hexenal | 10-oxo-(Z)-7-decenoic acid ((7Z)-dinortraumatin) | researchgate.net |

Advanced Methodologies for Research on E 10 Oxo 8 Decenoic Acid

Chromatographic Separation Techniques for Isolation and Purification

Chromatography is a fundamental tool for separating (E)-10-oxo-8-decenoic acid from complex biological matrices or synthetic reaction mixtures. The choice of chromatographic technique depends on the specific research goals, such as the scale of purification and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and quantitative analysis of (E)-10-oxo-8-decenoic acid and related compounds. Reversed-phase HPLC, often employing a C18 column, is a common approach. In this method, a polar mobile phase, such as a mixture of methanol, water, and an acid like phosphoric acid, is used to elute the compound from the nonpolar stationary phase. apiservices.biz The retention time of the compound is a key parameter for its identification and quantification. For instance, in the analysis of a related compound, trans-10-hydroxy-2-decenoic acid, a mobile phase of methanol, water, and phosphoric acid (55:45:2.7, v/v/v) with UV detection at 215 nm has been successfully used. apiservices.biz Silicic acid chromatography has also proven to be an effective method for the purification of (E)-10-oxo-8-decenoic acid, yielding high recovery rates. google.com

For more detailed analysis, particularly in complex biological samples, liquid chromatography can be coupled with mass spectrometry (LC-MS). This hyphenated technique provides both separation and structural information. In such setups, a Kinetex C18 column with a gradient elution program using mobile phases of water/acetonitrile/formic acid can be employed. mdpi.com

Gas Chromatography (GC) is particularly useful for the analysis of volatile compounds. Due to the low volatility of fatty acids like (E)-10-oxo-8-decenoic acid, a derivatization step is typically required before GC analysis. mdpi.com This process converts the non-volatile acid into a more volatile ester, such as a methyl ester, which can then be readily analyzed by GC. google.com GC is often coupled with mass spectrometry (GC-MS) for comprehensive analysis, providing both retention time data from the GC and mass spectral data from the MS, which aids in the definitive identification of the compound. dss.go.th

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of (E)-10-oxo-8-decenoic acid.

The ¹H NMR spectrum reveals the presence of an aldehyde proton (δ ~9.50 ppm) and protons associated with a trans double bond (δ ~6.85 and 6.15 ppm). google.com The integration of the ¹H NMR spectrum confirms the presence of 16 hydrogen atoms in the molecule. google.com

The ¹³C NMR spectrum provides information about the carbon skeleton. Key signals include those for the aldehyde carbon (δ ~194 ppm), the carboxyl carbon (δ ~180 ppm), and the carbons of the double bond (δ ~159 and 133 ppm), which is conjugated with the aldehyde. google.comlibretexts.org The presence of eight distinct peaks and one overlapping peak in the spectrum indicates a total of ten carbon atoms in the molecule. google.com

Table 1: Predicted ¹³C NMR Chemical Shifts for (E)-10-Oxo-8-Decenoic Acid

| Carbon Atom | Chemical Shift (ppm) | Functional Group |

| C1 | ~180 | Carboxyl |

| C2 | - | Methylene |

| C3 | - | Methylene |

| C4 | - | Methylene |

| C5 | - | Methylene |

| C6 | - | Methylene |

| C7 | - | Methylene |

| C8 | ~133 | Alkene |

| C9 | ~159 | Alkene |

| C10 | ~194 | Aldehyde |

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of (E)-10-oxo-8-decenoic acid, further confirming its structure. Different ionization techniques provide complementary information.

Chemical Ionization (CI): The CI mass spectrum typically shows an M+1 ion, which for (E)-10-oxo-8-decenoic acid appears at m/z 185, indicating a molecular weight of 184. google.com

Electron Impact (EI): The EI mass spectrum shows different fragmentation patterns compared to CI. google.com Key fragment ions can be observed, for instance, a fragment at m/z 41 is attributed to cleavage at the double bond. google.com Other significant fragments at m/z 69, 70, 83, and 98 are also observed. google.com

Tandem mass spectrometry (MS/MS) can be used for more detailed structural analysis by fragmenting selected ions to provide further structural insights.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (E)-10-oxo-8-decenoic acid in chloroform (B151607) would show characteristic absorption bands corresponding to the carboxylic acid and aldehyde functional groups, as well as the carbon-carbon double bond. google.com The presence of a strong C=O stretching vibration for the carboxylic acid and another for the aldehyde, along with C-H stretching and bending vibrations, would be expected.

Quantitative Analysis in Complex Biological Matrices

The accurate quantification of (E)-10-Oxo-8-Decenoic acid in complex biological samples, such as fungal homogenates or physiological fluids, presents analytical challenges due to its reactivity and the presence of interfering substances. Methodologies have been developed that focus on enhancing the compound's detectability and ensuring efficient isolation from the sample matrix. These methods typically involve a combination of chemical derivatization to improve analytical properties and rigorous extraction protocols to purify the analyte.

Derivatization Strategies for Enhanced Detection

For quantitative analysis by gas chromatography (GC), derivatization is a critical step to increase the volatility and thermal stability of (E)-10-Oxo-8-Decenoic acid. research-solution.comresearchgate.net This process modifies the compound's polar functional groups—the carboxylic acid and the aldehyde (oxo group)—making it more suitable for GC analysis and improving peak shape and detector response. research-solution.comresearchgate.net

A common strategy involves a two-step reaction that targets both functional groups. scispace.com First, the carbonyl (oxo) group is protected, often by reaction with a hydroxylamine (B1172632) reagent like methoxylamine hydrochloride or O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA). research-solution.comscispace.com This is followed by esterification or silylation of the carboxylic acid group. scispace.comnih.gov Silylation, using reagents such as N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) or a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and trimethylchlorosilane (TMCS), converts the carboxylic acid into a more volatile trimethylsilyl (B98337) (TMS) ester. scispace.comnih.gov This dual derivatization ensures that the molecule is sufficiently volatile and less prone to adsorption within the GC system. research-solution.comscispace.com

Alternatively, methyl esters can be prepared using reagents like ethereal diazomethane (B1218177) to target the carboxylic acid group. nih.gov For compounds with both carbonyl and carboxylic acid functionalities, reagents like pentafluorobenzyl bromide (PFBBr) can be used to derivatize the acid group, complementing the use of PFBHA for the carbonyl group, which is particularly effective for detection by electron capture or mass spectrometry. research-solution.com

Table 1: Derivatization Reagents for (E)-10-Oxo-8-Decenoic Acid Analysis

| Reagent | Target Functional Group | Purpose | Reference |

|---|---|---|---|

| Methoxylamine hydrochloride | Aldehyde (Oxo group) | Forms methoxime derivative to protect the carbonyl. | scispace.com |

| O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA) | Aldehyde (Oxo group) | Forms a stable derivative for enhanced detection. | research-solution.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Carboxylic acid | Forms a volatile trimethylsilyl (TMS) ester. | scispace.com |

| bis(trimethylsilyl)-trifluoroacetamide (BSTFA) | Carboxylic acid | Forms a volatile trimethylsilyl (TMS) ester. | nih.gov |

| Pentafluorobenzyl bromide (PFBBr) | Carboxylic acid | Forms a stable PFB ester for enhanced detection. | research-solution.com |

Optimized Extraction and Sample Preparation Protocols

The recovery of (E)-10-Oxo-8-Decenoic acid from aqueous biological matrices, such as mushroom homogenates, relies on optimized extraction and sample clean-up procedures. dss.go.thgoogle.com A widely used method is liquid-liquid extraction. dss.go.th

The process often begins with the centrifugation of the biological homogenate to separate solid debris, such as mushroom pellets, from the aqueous supernatant containing the target compound. google.com A critical step in the extraction process is the acidification of the supernatant. dss.go.thgoogle.com The pH of the aqueous phase is adjusted to approximately 3.0 before extraction. dss.go.th This is crucial because the pKa of (E)-10-Oxo-8-Decenoic acid is 4.68; lowering the pH to 3.0 ensures that the carboxylic acid group is in its protonated (undissociated) form, which is significantly more soluble in organic solvents. dss.go.thpsu.edu Research has shown the intrinsic partition coefficient for the undissociated form is 75.38, compared to just 1.43 for the dissociated form, highlighting the importance of pH control for efficient recovery. dss.go.th

Following acidification, the compound is extracted from the aqueous phase using a suitable organic solvent, with ethyl acetate (B1210297) being a common and effective choice. dss.go.thgoogle.com The extraction is typically performed multiple times to maximize recovery. dss.go.th After extraction, the organic phases are pooled, and the solvent is removed by evaporation. dss.go.th

Further purification can be achieved through crystallization or chromatography. dss.go.thgoogle.com One method involves dissolving the residue from the evaporated extract in hot hexane (B92381) and then crystallizing the compound at a low temperature, such as 5°C. dss.go.thresearchgate.net Silicic acid column chromatography has also been proven to be an efficient method for purification, yielding a product with high purity (97.5%). google.compsu.edu

Table 2: Optimized Protocol for Extraction from Mushroom Homogenate

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1. Homogenization & Centrifugation | Mushroom tissue is homogenized in a buffer, and the resulting slurry is centrifuged. | To release the compound into an aqueous phase and remove solid debris. | google.com |

| 2. pH Adjustment | The pH of the supernatant is adjusted to 3.0. | To convert the compound to its undissociated form, increasing its solubility in organic solvents. | dss.go.th |

| 3. Liquid-Liquid Extraction | The acidified supernatant is extracted multiple times with ethyl acetate. | To transfer the compound from the aqueous phase to the organic phase. | dss.go.th |

| 4. Evaporation | The ethyl acetate is evaporated from the pooled organic extracts. | To concentrate the crude product. | dss.go.th |

Enzymatic Synthesis and Bioreactor Optimization for Research Production

The production of (E)-10-Oxo-8-Decenoic acid for research purposes is effectively achieved through enzymatic synthesis, utilizing crude enzyme homogenates from the mushroom Agaricus bisporus. dss.go.thresearchgate.net This bioprocess leverages the natural enzymatic pathway in mushrooms that breaks down linoleic acid into (E)-10-Oxo-8-Decenoic acid and the C8 volatile 1-octen-3-ol (B46169). google.comresearchgate.net Optimization of bioreactor conditions is essential for maximizing the yield and facilitating subsequent recovery of the product.

Parameters Affecting Enzymatic Yield (Temperature, pH, Substrate/Oxygen Concentration)

The enzymatic synthesis of (E)-10-Oxo-8-Decenoic acid is influenced by several key physical and chemical parameters within the bioreactor. researchgate.net The reaction is catalyzed by a lipoxygenase and a hydroperoxide lyase present in the mushroom homogenate, which require specific conditions for optimal activity. researchgate.net

Substrate Concentration : The primary substrate for the synthesis is linoleic acid. researchgate.net Studies conducted in a 1-liter bioreactor showed that the concentration of linoleic acid significantly impacts the production rate. researchgate.net

Oxygen Availability : As the reaction is an oxidative cleavage of linoleic acid, the concentration of dissolved oxygen is a limiting factor. researchgate.netresearchgate.net The reaction requires bubbling oxygen into the bioreactor to maintain a sufficient supply for the lipoxygenase enzyme. dss.go.thresearchgate.net

Temperature : The enzymatic reaction is sensitive to temperature. Research has identified an optimal temperature range for the process, with studies evaluating temperatures between 5°C and 24°C. researchgate.net A temperature of 8 °C has been used effectively in bioreactor production. dss.go.th

pH : The pH of the reaction medium affects enzyme stability and activity. The synthesis is typically carried out in a phosphate (B84403) buffer, with studies investigating a pH range of 6.5 to 7.5. dss.go.thresearchgate.net A pH of 7.5 was used for the initial enzymatic preparation in one study. dss.go.th

Agitation : In a bioreactor setting, particularly with a non-Newtonian fluid like a mushroom homogenate, proper mixing is crucial. The agitation rate ensures adequate contact between the enzymes, substrates (linoleic acid and oxygen), and the aqueous medium. researchgate.net An agitation rate of 600 rpm was found to be the minimum required to maintain a constant yield in a 1-L reactor. researchgate.net

Table 3: Investigated Parameters for Enzymatic Synthesis in a Bioreactor

| Parameter | Investigated Range | Notes | Reference |

|---|---|---|---|

| Temperature | 5–24 °C | Optimal temperature is crucial for enzyme activity. | researchgate.net |

| pH | 6.5–7.5 | Affects enzyme stability and catalytic function. | researchgate.net |

| Linoleic Acid Conc. | 1.3–13.3 mg/g mushroom | The primary substrate for the reaction. | researchgate.net |

| Oxygen Saturation | 23.2–100% | A key substrate for the lipoxygenase-mediated reaction. | researchgate.net |

Recovery and Purification from Bioreactor Broth

Following the enzymatic synthesis in a bioreactor, a multi-step process is required to recover and purify (E)-10-Oxo-8-Decenoic acid from the complex reaction broth. dss.go.th A two-step method using GRAS (Generally Recognized as Safe) solvents has been developed that is scalable for laboratory or industrial use. dss.go.thunirioja.es

The first step is the recovery of the crude product from the aqueous broth via liquid-liquid extraction with ethyl acetate. dss.go.th As detailed in section 5.3.2, optimizing the pH to 3.0 is essential to protonate the carboxylic acid, thereby maximizing its partitioning into the ethyl acetate phase. dss.go.th

After extraction and evaporation of the ethyl acetate, the resulting residue undergoes a purification step. dss.go.th This is commonly achieved by crystallization. dss.go.th The residue is dissolved in hot hexane, and the solution is then cooled to a low temperature (e.g., 5°C), causing the (E)-10-Oxo-8-Decenoic acid to crystallize out of the solution, leaving more soluble impurities behind. dss.go.thresearchgate.net This method has been shown to yield the compound at 85% purity. dss.go.th For higher purity, silicic acid column chromatography can be employed, which has been reported to produce a final product with 97.5% purity. google.compsu.edu The purified compound is a white, waxy solid. psu.edu

Table 4: Solubility of Purified (E)-10-Oxo-8-Decenoic Acid

| Solubility | Solvents |

|---|---|

| Soluble | Acetone, Chloroform, Ethanol, Ethyl ether, Methanol, Methylene chloride, Water |

| Slightly Soluble | Pentane, Hexane, Heptane, Benzene |

Source: psu.edu

Table of Mentioned Compounds

| Compound Name |

|---|

| (E)-10-Oxo-8-Decenoic acid |

| 1-octen-3-ol |

| bis(trimethylsilyl)-trifluoroacetamide |

| Diazomethane |

| Ethyl acetate |

| Hexane |

| Linoleic acid |

| Methoxylamine hydrochloride |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide |

| O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride |

| Pentafluorobenzyl bromide |

| Silicic acid |

Structural Analogues, Derivatives, and Structure Activity Relationship Studies Non Clinical

Naturally Occurring Hydroxylated and Oxo-Substituted Decenoic Acid Derivatives

Nature produces a variety of fatty acid derivatives that are structurally related to (E)-10-oxo-8-decenoic acid. These compounds, often differing by the position of double bonds or the presence of hydroxyl groups, play diverse roles in their native biological contexts, from signaling molecules to defense compounds.

(E)-10-Hydroxy-8-decenoic acid is a naturally occurring hydroxylated analogue of the target compound. It has been identified in several species of fungi, including the common mushroom (Agaricus bisporus), the oyster mushroom (Pleurotus ostreatus), Craterellus tubaeformis, and Clitocybe nebularis. foodb.canih.gov Its structure is similar to (E)-10-oxo-8-decenoic acid, featuring a hydroxyl group at the C10 position instead of an aldehyde (an oxo group). This seemingly minor difference—the reduction of an aldehyde to an alcohol—can significantly alter the molecule's polarity, reactivity, and biological activity. As a medium-chain hydroxy fatty acid, it is classified within the broader family of oxylipins, which are known to be involved in a wide range of biological processes. foodb.cagerli.com The presence of both the hydroxyl and carboxylic acid functional groups makes it an amphipathic molecule, capable of interacting with both polar and non-polar environments within a cell.

10-Oxo-7-hydroxy-(E)-8-decenoic acid is a fascinating structural analogue that has been identified as a component of certain galactolipids in the plant Arabidopsis thaliana. nih.gov It is considered an analogue of dinortraumatin, a C10 dicarboxylic acid that, like its C12 counterpart traumatin (B1237919), is a wound-healing hormone in plants. The biosynthesis of these compounds is part of the plant's defense and repair mechanism. When plant tissues are damaged, membrane lipids are broken down by enzymes like lipoxygenase and hydroperoxide lyase. nih.gov This cascade leads to the formation of various signaling molecules, including 10-oxo-7-hydroxy-(E)-8-decenoic acid, which remains esterified to glycerol (B35011) in galactolipids. nih.gov Its structure features the characteristic (E)-8-decenoic acid backbone with an oxo group at C10, but with the addition of a hydroxyl group at the C7 position. This modification introduces a chiral center and alters the electronic and steric properties of the molecule, likely influencing its specific role in plant stress responses.

One of the most well-studied decenoic acid isomers is (E)-9-oxo-2-decenoic acid (9-ODA), famously known as the "queen substance" of the honeybee, Apis mellifera. pherobase.com This compound is a multifunctional pheromone secreted by the queen's mandibular glands. Its primary roles are to maintain social order within the hive by inhibiting ovary development in worker bees and preventing them from rearing new queens. pherobase.com It also acts as a sex attractant for drones during the queen's nuptial flights. The structural difference between 9-ODA and (E)-10-oxo-8-decenoic acid is significant: 9-ODA has its double bond at the C2 position (an α,β-unsaturated system) and the oxo group at C9. This specific arrangement is crucial for its pheromonal activity. The synthesis of 9-ODA has been extensively studied, with various routes developed from starting materials like oleic acid. researchgate.netresearchgate.net The existence and specific function of isomers like 9-ODA highlight how the precise placement of functional groups and double bonds along the ten-carbon chain dictates the molecule's biological role.

Rational Design and Synthesis of (E)-10-Oxo-8-Decenoic Acid Analogues for Mechanistic Studies

The rational design and synthesis of analogues are cornerstones of medicinal chemistry and chemical biology, used to probe biological mechanisms and optimize activity. For a molecule like (E)-10-oxo-8-decenoic acid, this process involves creating new molecules with targeted modifications to understand which parts of its structure are essential for its effects.

One common strategy is bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to improve metabolic stability or modify activity. For instance, the carboxylic acid group of (E)-10-oxo-8-decenoic acid is a potential site for metabolic transformation. A rational design approach might involve synthesizing a series of amide derivatives. nih.gov This modification neutralizes the acidic charge and can alter the molecule's solubility, membrane permeability, and ability to form hydrogen bonds, potentially changing its biological target engagement and metabolic fate. nih.gov

Synthetic strategies to create such analogues often build upon established methods for fatty acid synthesis. Key steps might include:

Chain Elongation: Starting with shorter, commercially available precursors and extending the carbon chain.

Functional Group Interconversion: Converting alcohols to aldehydes (oxo groups) via oxidation, or acids to amides via coupling reactions with various amines. nih.gov

Stereoselective Olefination: Using reactions like the Wittig or Horner-Wadsworth-Emmons reaction to create the (E)-configured double bond at the desired position. researchgate.netacgpubs.org

By synthesizing a library of analogues—for example, varying the length of the alkyl chain, the position of the oxo group, or replacing the carboxylic acid with different functional groups—researchers can conduct detailed mechanistic studies to pinpoint the exact structural requirements for a specific biological effect.

Investigation of Structure-Activity Relationships in Fungal and Plant Models

Structure-activity relationship (SAR) studies systematically investigate how changes in a molecule's structure affect its biological activity. These non-clinical studies are crucial for understanding the mode of action of compounds like (E)-10-oxo-8-decenoic acid and its analogues in complex biological systems such as fungi and plants.

In both fungal and plant systems, fatty acids and their derivatives (oxylipins) can act as potent signaling molecules or growth modulators. SAR studies aim to correlate specific structural features with observed effects, such as the inhibition or stimulation of growth.

In Fungal Models: The antifungal or growth-stimulatory activity of fatty acids is highly dependent on their structure. Research has shown that (E)-10-oxo-8-decenoic acid can stimulate the mycelial growth of various fungi, including Aspergillus niger and Auricularia fuscosuccinea. researchgate.net SAR studies on a broader range of fatty acids reveal key determinants of activity:

Chain Length: Medium-chain fatty acids (C10-C12) often exhibit the most potent activity. Shorter chains may not have sufficient hydrophobicity to interact effectively with fungal cell membranes, while longer chains may have reduced solubility. nih.gov

Functional Groups: The presence and position of hydroxyl or oxo groups are critical. For instance, studies on hydroxy unsaturated fatty acids (HUFAs) found that a hydroxyl group near the center of an 18-carbon chain contributed strongly to antifungal activity. nih.gov The oxo group in (E)-10-oxo-8-decenoic acid is likely a key feature for its growth-modulatory effects.

Saturation: The presence and configuration of double bonds influence the molecule's shape and flexibility, affecting how it integrates into and disrupts fungal cell membranes. nih.gov

The primary mechanism of action for many antifungal fatty acids involves the disruption of the cell membrane, leading to increased permeability and loss of cellular contents. nih.gov The specific structural features of an analogue determine how efficiently it can partition into the lipid bilayer and induce this disruption.

| Compound/Class | Organism(s) | Observed Effect | Structural Feature Correlation |

| (E)-10-Oxo-8-decenoic acid | Aspergillus niger, Auricularia fuscosuccinea | Stimulation of mycelial growth | C10 chain with oxo group appears to act as a fungal hormone or signaling molecule. researchgate.net |

| Decanoic Acid (C10:0) | Candida albicans | Cytotoxicity, membrane disruption | Optimal balance of hydrophobic/hydrophilic character for a medium-chain saturated fatty acid. nih.gov |

| Lauric Acid (C12:0) | Fusarium oxysporum | Complete growth inhibition | Considered to have the best balance of hydrophobic and hydrophilic groups for antimicrobial activity. nih.govmdpi.com |

| Hydroxy Unsaturated Fatty Acids (HUFAs) | Filamentous fungi | Antifungal activity | Hydroxyl group near the center of the carbon chain enhances activity. nih.gov |

In Plant Models: In plants, oxylipins are central to defense signaling and developmental processes. They are synthesized via pathways that introduce oxygen-containing functional groups into fatty acids. gerli.com The structure of these molecules dictates their function. For example, the biosynthesis of very-long-chain fatty acids (VLCFAs) is essential for cell expansion and proper plant development. mdpi.comnih.gov The introduction of an oxo group, as seen in (E)-10-oxo-8-decenoic acid, creates a reactive center that can participate in various biochemical reactions. SAR studies in plants would focus on how structural modifications affect processes like:

Gene Expression: How analogues alter the expression of defense-related genes.

Hormone Crosstalk: The interaction of analogues with other signaling pathways, such as those for jasmonic acid or salicylic (B10762653) acid.

Developmental Effects: The impact on root growth, leaf expansion, or wound healing.

The ability of a fatty acid derivative to modulate growth in plants is tied to its recognition by specific receptors or its ability to alter membrane properties, thereby triggering downstream signaling cascades. nih.gov

Stereochemical Influence on Biological Activity

The biological activity of such compounds is often dictated by their ability to interact with specific biological targets, such as enzymes and receptors. These interactions are highly dependent on the three-dimensional shape of the molecule. Different stereoisomers, despite having the same chemical formula and connectivity, can exhibit vastly different biological effects due to their distinct shapes, which can lead to variations in binding affinity, efficacy, and metabolic stability.

A pertinent example that illustrates the significance of E/Z isomerism on biological activity can be found in studies of verbenone (B1202108) oxime esters. These compounds, which also contain an α,β-unsaturated ketone system, have been evaluated for their antifungal and herbicidal properties. Research has demonstrated that the (E) and (Z) isomers of these esters can exhibit markedly different levels of activity.

For instance, in a study evaluating a series of verbenone oxime esters, the (E)-isomer of one particular derivative (where the R group is β-pyridyl) displayed significantly greater antifungal activity against several fungal species compared to its corresponding (Z)-isomer. mdpi.comnih.gov

| Fungal Species | Growth Inhibition by (E)-Isomer (%) | Growth Inhibition by (Z)-Isomer (%) |

|---|---|---|

| Alternaria solani | 92.2 | 22.6 |

| Physalospora piricola | 80.0 | 28.6 |

| Cercospora arachidicola | 76.3 | 43.7 |

Similarly, the herbicidal activity of these compounds was also found to be influenced by their stereochemistry. The (E)-isomer of the same β-pyridyl derivative demonstrated a more potent inhibitory effect on the root growth of rape (Brassica campestris) than its (Z)-counterpart. mdpi.comnih.gov

| Plant Species | Root Growth Inhibition by (E)-Isomer (%) | Root Growth Inhibition by (Z)-Isomer (%) |

|---|---|---|

| Brassica campestris | 92.1 | 54.0 |

These findings with verbenone oxime esters strongly suggest that the geometric configuration of the double bond is a critical determinant of biological activity in molecules containing an α,β-unsaturated ketone moiety. mdpi.comnih.gov This principle can be extrapolated to other similar compounds, including (E)-10-oxo-8-decenoic acid. The difference in the spatial orientation of the substituents around the double bond in the (E) and potential (Z) isomers would likely lead to altered interactions with their biological targets, resulting in different pharmacological profiles.

While the specific biological activities of the stereoisomers of 10-oxo-8-decenoic acid remain to be elucidated through direct non-clinical investigation, the available evidence from structurally related compounds underscores the necessity of considering stereochemistry in the design and evaluation of new therapeutic agents.

Emerging Research Areas and Biotechnological Prospects

Elucidation of Comprehensive Molecular Interaction Networks and Downstream Signaling

The complete molecular interaction networks and downstream signaling pathways of (E)-10-oxo-8-decenoic acid are not yet fully elucidated, representing a significant area for future research. As an oxylipin, it is part of a class of molecules known to be crucial in intra- and intercellular communication in a wide range of organisms, including fungi, plants, and animals. nih.gov Oxylipins, in general, are known to modulate various cellular processes, and it is hypothesized that (E)-10-oxo-8-decenoic acid plays a role in similar signaling cascades.

Current understanding suggests that, like other oxylipins, (E)-10-oxo-8-decenoic acid may interact with specific cellular receptors and enzymes to initiate signaling pathways that influence fungal development and interactions with their environment. nih.gov The structural similarity of oxylipins across different biological kingdoms suggests the potential for cross-kingdom communication, where (E)-10-oxo-8-decenoic acid could act as a signaling molecule between fungi and other organisms. mdpi.comnih.gov Future research is needed to identify the specific protein targets and signaling cascades affected by this compound to fully understand its biological functions.

Advanced Omics Approaches in (E)-10-Oxo-8-Decenoic Acid Research (e.g., Metabolomics, Proteomics)

Advanced "omics" technologies, such as metabolomics and proteomics, are pivotal in deepening the understanding of (E)-10-oxo-8-decenoic acid's role in biological systems. These approaches allow for a broad-scale analysis of the molecular changes within an organism in response to this compound.

Metabolomics , the large-scale study of small molecules or metabolites, can be employed to create a comprehensive profile of the metabolic response to (E)-10-oxo-8-decenoic acid. This can help in identifying the metabolic pathways that are influenced by the compound, providing insights into its mechanism of action. For instance, metabolomic studies on fungi that produce this oxylipin could reveal how its synthesis is regulated and how it, in turn, affects other metabolic processes within the fungus.

Proteomics , the study of the entire set of proteins expressed by an organism, can identify the proteins that interact with (E)-10-oxo-8-decenoic acid or whose expression levels change in its presence. This can help in pinpointing the specific cellular machinery that is affected by the compound, from receptors and enzymes to structural proteins. Such studies are crucial for building a complete picture of the compound's biological activity and its potential as a modulator of cellular functions.

While specific omics studies focused solely on (E)-10-oxo-8-decenoic acid are still emerging, the broader application of these technologies to fungal oxylipins provides a strong foundation for future research in this area.

Exploitation in Agricultural Biotechnology for Fungal Cultivation Enhancement

One of the most promising applications of (E)-10-oxo-8-decenoic acid is in agricultural biotechnology, specifically for the enhancement of fungal cultivation. Research has demonstrated that this compound can act as a fungal growth hormone, stimulating the mycelial growth of various cultivated mushrooms. frontiersin.orgmdpi.com

The application of (E)-10-oxo-8-decenoic acid to the growth medium of mushrooms has been shown to increase the rate of mycelial expansion, which can lead to faster colonization of the substrate and potentially higher yields. frontiersin.org Studies have explored its effects on a range of commercially important fungal species.

Below is an interactive data table summarizing the observed effects of (E)-10-Oxo-8-Decenoic Acid on the mycelial growth of various fungi.

| Fungus Species | Observed Effect on Mycelial Growth | Reference |

| Agaricus bisporus | Stimulation of mycelial growth and stipe elongation. | nih.gov |

| Agrocybe cylindracea | Stimulation of growth. | nih.gov |

| Aspergillus niger | Stimulation of mycelial growth and increased enzyme activities. | frontiersin.org |

| Aspergillus oryzae | Stimulation of mycelial growth and increased enzyme activities. | frontiersin.org |

| Auricularia fuscosuccinea | Affected yields at early flushes. | frontiersin.org |

| Lentinus edodes | No significant effect on mycelial growth. | frontiersin.org |

| Pleurotus eryngii | No effect on biomass in shaken flasks, but affected growth in a jar fermentor. | frontiersin.org |

| Volvariella volvacea | No significant effect on mycelial growth. | frontiersin.org |

Unexplored Ecological and Inter-Species Dynamics of (E)-10-Oxo-8-Decenoic Acid

The ecological role of (E)-10-oxo-8-decenoic acid and its involvement in inter-species dynamics are largely unexplored but hold considerable scientific interest. As a fungal oxylipin, it is likely a key player in the complex chemical communication that occurs in soil ecosystems. nih.gov

Fungal oxylipins are known to be involved in a variety of interactions between different species. nih.gov These can include communication between different fungi, as well as interactions between fungi and plants, bacteria, and insects. mdpi.comnih.gov For example, some fungal oxylipins can influence plant defense mechanisms, while others can act as signals to attract or repel other microorganisms. mdpi.comnih.gov

The potential roles of (E)-10-oxo-8-decenoic acid in these ecological networks are numerous. It could be involved in:

Fungal-plant interactions : Potentially influencing plant growth or defense responses. mdpi.com

Fungal-fungal interactions : Acting as a signaling molecule in competitive or cooperative relationships between different fungal species.

Fungal-bacterial interactions : Mediating the complex relationships between fungi and bacteria in the soil microbiome. researchgate.net

Investigating these unexplored dynamics will provide a deeper understanding of the ecological functions of this compound and the intricate chemical signaling that shapes terrestrial ecosystems. This knowledge could also open up new avenues for its application in areas such as biocontrol and sustainable agriculture.

Q & A

Q. What are the pitfalls in interpreting bioactivity data for unsaturated fatty acids like (E)-10-oxo-8-decenoic acid?

- Methodological Answer :

- Artifact Control : Use antioxidant-supplemented media (e.g., 0.1% BHT) to prevent autoxidation .

- Cell Line Validation : Test in multiple models (e.g., HEK293 vs. HepG2) to rule out cell-specific effects.

- Metabolite Interference : Perform stable isotope tracing to distinguish parent compound effects from metabolites .

Retrosynthesis Analysis